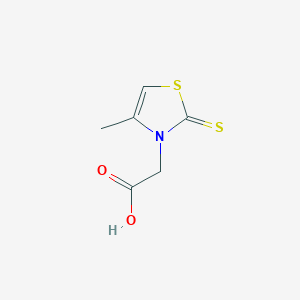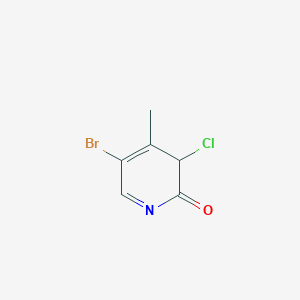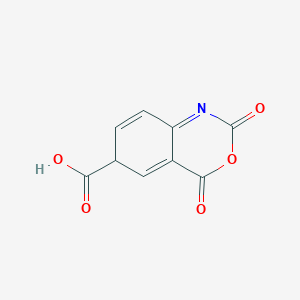
3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazoleacetic acid derivative.
Industrial Production Methods: In industrial settings, the production of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or acylated thiazole derivatives.
Applications De Recherche Scientifique
3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Thiazole: A simpler analog with a similar ring structure but lacking the acetic acid and thioxo groups.
Thiazolidine: Contains a saturated ring structure with similar sulfur and nitrogen atoms.
Thiazoline: An unsaturated analog with a similar ring structure.
Uniqueness: 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is unique due to the presence of both the acetic acid and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other thiazole derivatives.
Propriétés
Numéro CAS |
31090-12-7 |
|---|---|
Formule moléculaire |
C6H7NO2S2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2-(4-methyl-2-sulfanylidene-1,3-thiazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H7NO2S2/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
FVQQWSSTYVBNST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=S)N1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344766.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344767.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B12344782.png)
![(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12344791.png)
![7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344794.png)


![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12344805.png)
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B12344818.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B12344820.png)


